molecular formula C16H12N2 B189494 3,6-Diphenylpyridazine CAS No. 891-22-5

3,6-Diphenylpyridazine

Cat. No. B189494
CAS RN: 891-22-5
M. Wt: 232.28 g/mol
InChI Key: ZLGKXPUBXWXTQF-UHFFFAOYSA-N
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Description

3,6-Diphenylpyridazine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.287 .


Synthesis Analysis

The synthesis of pyridazin derivatives, including 3,6-Diphenylpyridazine, involves the reaction of pyridazine ester with hydrazine hydrate . The final products are easily obtained without the need for harsh purification steps .


Molecular Structure Analysis

The molecular structure of 3,6-Diphenylpyridazine is represented by the linear formula C16H12N2 . It has a molecular weight of 232.287 .


Chemical Reactions Analysis

While specific chemical reactions involving 3,6-Diphenylpyridazine are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of pyridazin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenylpyridazine include its molecular weight of 232.287 and its linear formula C16H12N2 .

Scientific Research Applications

  • Cyclometalation with Palladium and Platinum

    The cyclometalation of 3,6-diphenylpyridazines with palladium and platinum shows distinct behaviors. With palladium, sequential cyclometalations are observed, while with platinum, only double cycloplatination is noted (Slater et al., 2001).

  • ACAT Inhibitors

    Alkyl-5,6-diphenylpyridazine derivatives were synthesized and tested as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, displaying inhibition in the micromolar range (Giovannoni et al., 2001).

  • Mechanism of Ring Contractions

    The mechanism of rearrangement to 4-substituted-3,6-diphenylpyridazines was investigated, involving a stereospecific 1,3-dehydrohalogenation forming a diazanorcaradiene intermediate (Amiet & Johns, 1968).

  • Antiplasmodium Activity

    Amidated 3,6-diphenylated imidazopyridazines show potent inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and moderate inhibition of cyclic guanidine monophosphate (cGMP)-dependent protein kinase (PKG), offering new avenues for malaria treatment (Cheuka et al., 2020).

  • Luminescent Pt(II) Complexes

    Binuclear luminescent Pt(II) complexes based on substituted 3,6-diphenylpyridazines were synthesized, showing potential for applications in materials science due to their green-orange phosphorescence (Zhukovsky et al., 2017).

  • Synthesis of Hetarylpyranopyridazines

    4-Acetyl-5,6-diphenylpyridazin-3(2H)-one was used to synthesize new hetarylpyranopyridazines, contributing to the development of novel chemical compounds (Abdel-Megid et al., 2009).

  • Green Synthesis of Anticancer Drugs

    Green synthesis techniques were used to create 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives, demonstrating significant biological and pharmacological activities, including anticancer properties (Selim et al., 2021).

  • Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

    The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo derivatives from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile was explored, expanding the chemical diversity of pyridazine compounds (Abdel Moneam, 2004).

  • Antibacterial Activity of Glucosyl-Pyridazinones

    The reaction of 5,6-diphenylpyridazin-3(2H)-one with glucopyranosyl bromide resulted in compounds screened for antibacterial activity, showing potential in medicinal chemistry (El‐Sayed et al., 2009).

  • Interactions with Tubulin

    Derivatives of 5,6-diphenylpyridazin-3-one were examined for their interactions with tubulin, revealing potential as antimitotic agents affecting both plant and mammalian cells (Batra et al., 1986).

properties

IUPAC Name

3,6-diphenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKXPUBXWXTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423297
Record name 3,6-diphenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diphenylpyridazine

CAS RN

891-22-5
Record name 3,6-diphenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
PL Kumler, O Buchardt - Journal of the American Chemical …, 1968 - ACS Publications
"rió Page 1 5640 : X = OAc IV: X = OH J = 6.5 Hz), is also coupled to one or more protons at 2.1 ppm (H-8) rather than to the -CHNAc proton. That proton (H-6, multiplet, 4.15 ppm) is …
Number of citations: 31 pubs.acs.org
SG Cohen, S Hsiao, E Saklad… - Journal of the American …, 1957 - ACS Publications
Compounds of type III have been prepared by conversion of the relevant ketone CeH6CORto the azine, hydrogenation to the hydrazine and oxidation to the azo compound. 3 However, …
Number of citations: 34 pubs.acs.org
M Potácek, D Vetchý, E Novácek, I Císarová, J Podlaha - Molecules, 1996 - Springer
ω-Bromoacetophenone azine (1) in the reaction with carbanions from malononitrile and ethyl cyanoacetate under mild conditions afforded, instead of the expected double substituted …
Number of citations: 3 link.springer.com
FG Baddar, A El-Habashi, AK Fateen - Journal of the Chemical Society …, 1965 - pubs.rsc.org
However, the compound of mp 266", described by Campbell and Khanna as 3, 6-diphenylpyridazine, is different from that reported3 and that now prepared (mp 219-220'). The …
Number of citations: 16 pubs.rsc.org
KB Tomer, N Harrit, I Rosenthal… - Journal of the …, 1973 - ACS Publications
The ultraviolet irradiationof 3, 6-diphenylpyridazine 7V-oxide results mainly in formation of 3-benzoyl-5-phenylpyrazole and 2, 5-diphenylfuran. By varying the temperature or the …
Number of citations: 70 pubs.acs.org
DE Klinge, HC Van der Plas - Recueil des Travaux Chimiques …, 1976 - Wiley Online Library
Reaction of 4‐chloro‐3,6‐diphenylpyridazine with potassium amide in liquid ammonia gives 4‐amino‐3,6‐diphenylpyridazine and imino‐4,4′‐bis(3,6‐diphenylpyridazine). Starting …
Number of citations: 14 onlinelibrary.wiley.com
W Wang, W Meng, H Du - Dalton Transactions, 2016 - pubs.rsc.org
This paper describes the first metal-free hydrogenation of 3,6-diarylpyridazines, which was successfully realized using B(C6F5)3 as a catalyst. A variety of 1,4,5,6-tetrahydropyridazine …
Number of citations: 24 pubs.rsc.org
B Koren, B Stanovnik, M Tišler - Journal of Heterocyclic …, 1974 - Wiley Online Library
I‐Phenacylazolopyridazinium bromides reacted with 2,3‐diphenylcyclopropenone or ‐thione in the presence of triethylaminc to give 3,4,6‐triphenyl‐2‐pyrone or ‐2‐thiopyrone and the …
Number of citations: 2 onlinelibrary.wiley.com
RG Amiet, RB Johns - Australian Journal of Chemistry, 1968 - CSIRO Publishing
The mechanism of the rearrangement to 4-substituted-3,6-diphenylpyridazines of 6H-4,5-dihydro-3,7-diphenyl-1,2-diazepine (I; R = H) and its 5-methyl and -phenyl (I; R = CH3; C6H5) …
Number of citations: 13 www.publish.csiro.au
TI Akimova, NN Trofimenko, ZA Ivanenko - Russian journal of organic …, 2003 - Springer
Substituted 3,5-diphenylpyrazinium salts were obtained by reactions of tertiary bis(phenacyl)amines with ammonium acetate, hydroxylamine hydrochloride, and hydrazine hydrate in …
Number of citations: 1 link.springer.com

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